![molecular formula C11H7ClN4 B2519996 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 92146-30-0](/img/structure/B2519996.png)
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their valuable biological properties . They are part of living organisms and play a vital role in various biological procedures .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
Pyrimidine derivatives, including “5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine”, are known to exhibit a wide range of chemical reactions . They can undergo various substitutions and derivatizations, which contribute to their diverse biological activities .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has shown promising antiproliferative activities against several human cancer cell lines, including MGC-803, HCT-116, and MCF-7. Specifically, compound H12 demonstrated potent activity with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM, respectively. These values were even more favorable than those of the positive drug 5-Fu. Additionally, H12 inhibited the growth and colony formation of MGC-803 cells. Mechanistically, it suppressed the ERK signaling pathway by reducing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Agrobactericides Development
Researchers have explored 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives as potential lead compounds for agrobactericides. These derivatives hold promise for more efficient control of plant pathogens and pests .
CDK2 Inhibition for Cancer Treatment
Small molecules featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been investigated for their selective inhibition of CDK2, a target in cancer therapy. These compounds may offer novel strategies for treating tumors .
Anticonvulsant Activity
Among a series of 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines, compound 29 exhibited anticonvulsant properties. Although less potent than carbamazepine, it showed promise as an alternative anticonvulsant agent .
Transition-Metal Complexes for Parasitic Diseases
Researchers have explored transition-metal complexes containing [1,2,4]triazolo[1,5-a]pyrimidine scaffolds to combat parasitic diseases. These complexes, particularly those involving ruthenium, hold potential for therapeutic applications .
Other Biological Activities
Beyond the mentioned applications, ongoing research investigates additional biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including antimicrobial effects and other pharmacological properties .
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effects by binding to the active site of CDK2, as confirmed by molecular docking simulations .
Biochemical Pathways
The inhibition of CDK2 by 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine affects the ERK signaling pathway . This pathway is involved in the regulation of cell proliferation and survival. The compound decreases the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, thereby suppressing the ERK signaling pathway .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The action of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine results in the induction of apoptosis and G2/M phase arrest in cells . It also regulates cell cycle-related and apoptosis-related proteins in cells . The compound has shown potent antiproliferative activities against various cancer cell lines .
Eigenschaften
IUPAC Name |
5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIDIRTPUFWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
92146-30-0 |
Source
|
Record name | 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.